

Application Notes and Protocols for the Analytical Detection of NCX899

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Compound of Interest

Compound Name: NCX899

Cat. No.: B1663314

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Introduction

NCX899 is a novel nitric oxide (NO)-donating derivative of enalapril, an angiotensin-converting enzyme (ACE) inhibitor. This unique combination of functionalities offers potential therapeutic advantages in the management of cardiovascular diseases. The analytical characterization of **NCX899** is crucial for preclinical and clinical development, requiring robust methods to quantify the parent drug, its active metabolite (enalaprilat), and to assess its NO-donating capacity and biological activity.

These application notes provide detailed protocols for three key analytical methodologies for the characterization of **NCX899**:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of **NCX899** and its active metabolite, enalaprilat, in biological matrices.
- Nitric Oxide (NO) Detection Methods to measure the release of NO from **NCX899**, utilizing the Griess assay and chemiluminescence.
- Angiotensin-Converting Enzyme (ACE) Inhibition Assay to determine the biological activity of the enalaprilat released from **NCX899**.

Quantification of NCX899 and Enalaprilat by LC-MS/MS

This method is adapted from established and validated procedures for enalapril and enalaprilat, providing a highly sensitive and selective approach for their simultaneous quantification in plasma.^{[1][2][3][4][5]} Given the structural similarity, this method serves as an excellent starting point for the specific analysis of **NCX899**, with the understanding that the nitrooxy moiety may require slight modifications to the chromatographic conditions for optimal separation and detection.

Experimental Protocol

Sample Preparation (Protein Precipitation)

- To 200 µL of plasma sample in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., a deuterated analog of enalapril or a structurally similar compound).
- Add 600 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions

- HPLC System: A high-performance liquid chromatography system capable of gradient elution.
- Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.9 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Column Temperature: 40°C.

Mass Spectrometric Conditions

- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - **NCX899**: The specific precursor and product ions will need to be determined by direct infusion of a standard solution. The fragmentation will likely involve the loss of the NO-donating group and fragmentation of the enalapril backbone.
 - Enalaprilat: m/z 349.2 \rightarrow 206.1[2]
 - Enalapril (as a reference): m/z 377.2 \rightarrow 234.2[2]
- Source Parameters: Optimized for maximum sensitivity (e.g., spray voltage, source temperature, gas flows).

Data Presentation

Table 1: Quantitative Parameters for LC-MS/MS Analysis of Enalaprilat

Parameter	Value	Reference
Linearity Range	1 - 100 ng/mL	[1][3]
Correlation Coefficient (r^2)	> 0.99	[1][2][3]
Lower Limit of Quantification (LLOQ)	1 ng/mL	[1][3]
Precision (%CV)	< 15%	[1][3]
Accuracy (%Bias)	Within $\pm 15\%$	[1][3]
Recovery	> 80%	[1][3]

Note: These parameters are for enalaprilat and should be validated for **NCX899**.

Experimental Workflow Diagram



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Figure 1: LC-MS/MS Sample Preparation Workflow. A streamlined process for the extraction and analysis of **NCX899** and its metabolites from plasma.

Nitric Oxide (NO) Detection Methods

As a NO-donating molecule, it is essential to quantify the amount and rate of NO release from **NCX899**. Two common methods for this are the Griess assay for indirect measurement of nitrite and nitrate, and chemiluminescence for direct detection of NO.

Griess Assay for Nitrite and Nitrate

The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable breakdown products, nitrite (NO_2^-) and nitrate (NO_3^-). [6][7][8][9][10]

Experimental Protocol

- Sample Preparation:
 - For in vitro NO release studies, dissolve **NCX899** in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and incubate at 37°C. Collect aliquots at various time points.
 - For biological samples (e.g., plasma), deproteinize the sample by adding an equal volume of acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins.[7]
- Nitrate Reduction (for total NOx measurement):
 - To measure total nitrite and nitrate, nitrate in the sample must first be reduced to nitrite. This can be achieved using nitrate reductase or a chemical reducing agent like vanadium(III) chloride.[8]
- Griess Reaction:
 - Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. This reagent should be freshly prepared and protected from light.
 - In a 96-well plate, add 50 µL of the sample (or standard) to each well.
 - Add 50 µL of the Griess reagent to each well.
 - Incubate at room temperature for 10-15 minutes, protected from light.
- Measurement:
 - Measure the absorbance at 540 nm using a microplate reader.
 - Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

Chemiluminescence Detection of NO

Chemiluminescence provides a highly sensitive and specific method for the real-time detection of NO gas.[2][11][12][13][14] This technique is based on the reaction of NO with ozone (O₃),

which produces an excited state of nitrogen dioxide (NO_2^*) that emits light upon returning to its ground state.

Experimental Protocol

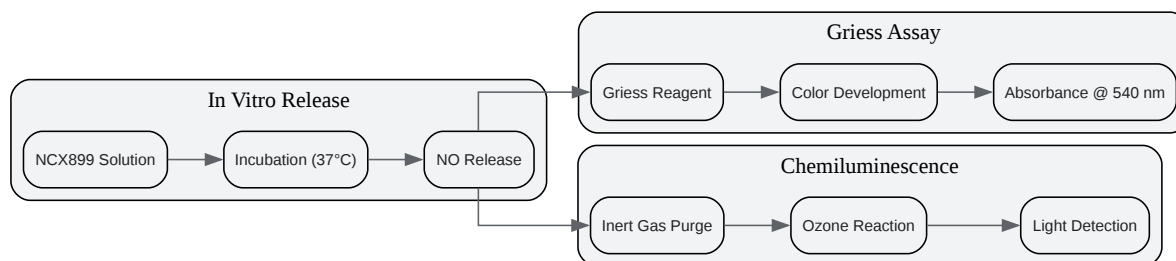
- System Setup:
 - A chemiluminescence NO analyzer is required. The system typically includes a reaction chamber, an ozone generator, a photomultiplier tube detector, and a data acquisition system.
- NO Release:
 - Introduce a solution of **NCX899** into a purge vessel containing a suitable buffer at 37°C.
 - Continuously purge the solution with an inert gas (e.g., nitrogen or argon) to carry the released NO gas to the chemiluminescence analyzer.
- Detection:
 - The gas stream from the purge vessel is mixed with ozone in the reaction chamber of the analyzer.
 - The light emitted from the chemiluminescent reaction is detected by the photomultiplier tube.
 - The signal is proportional to the concentration of NO in the gas stream.
- Quantification:
 - Calibrate the instrument using a certified NO gas standard.
 - The concentration of NO released from **NCX899** over time can be calculated from the measured signal and the gas flow rate.

Data Presentation

Table 2: Performance Characteristics of NO Detection Methods

Parameter	Griess Assay	Chemiluminescence	Reference
Analyte	Nitrite/Nitrate	Nitric Oxide (gas)	[2][6][11]
Limit of Detection	~1 μ M	~1 ppb	[7][12]
Linearity Range	1 - 100 μ M	1 ppb - 100 ppm	[7][12]
Sample Type	Aqueous solutions, biological fluids	Gas phase, headspace of solutions	[8][13]
Throughput	High (96-well plate format)	Low to medium	[2][7]

Nitric Oxide Release and Detection Workflow



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Figure 2: Workflow for Measuring Nitric Oxide Release. Two primary methods, the Griess assay and chemiluminescence, are used to quantify NO donation from **NCX899**.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay determines the biological activity of the enalaprilat released from **NCX899** by measuring its ability to inhibit the ACE enzyme.[1][15][16][17][18]

Experimental Protocol

- Reagents:
 - ACE from rabbit lung
 - ACE substrate: N-Hippuryl-His-Leu (HHL) or a fluorogenic substrate such as o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO₂)-Pro).^[1]
 - Assay buffer (e.g., Tris-HCl buffer, pH 8.3, containing NaCl and ZnCl₂).
 - **NCX899**, enalaprilat (as a positive control), and a negative control (buffer).
- Assay Procedure (using HHL substrate):
 - Pre-incubate **NCX899** in the assay buffer to allow for the release of enalaprilat.
 - In a microplate, add 20 µL of ACE solution to 40 µL of the pre-incubated **NCX899** solution (or enalaprilat standards).
 - Incubate for 10 minutes at 37°C.
 - Initiate the enzymatic reaction by adding 100 µL of the HHL substrate solution.
 - Incubate for 30-60 minutes at 37°C.
 - Stop the reaction by adding 150 µL of 1 M HCl.
 - Extract the hippuric acid product with 1 mL of ethyl acetate.
 - Centrifuge to separate the phases.
 - Transfer the ethyl acetate layer to a new tube and evaporate to dryness.
 - Reconstitute the residue in water or buffer and measure the absorbance at 228 nm.
- Data Analysis:
 - Calculate the percentage of ACE inhibition for each concentration of **NCX899**/enalaprilat.

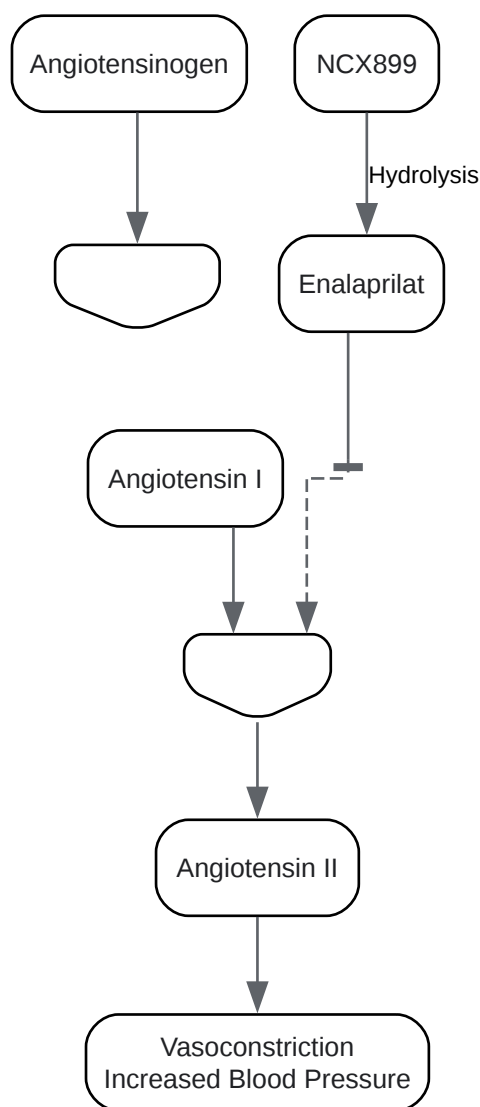
- Determine the IC_{50} value (the concentration that inhibits 50% of the ACE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation

Table 3: Typical Parameters for ACE Inhibition Assay

Parameter	Description	Typical Value (for Enalaprilat)	Reference
Substrate	N-Hippuryl-His-Leu (HHL)	-	[16]
Enzyme Source	Rabbit Lung ACE	-	[16]
Detection	UV Absorbance at 228 nm	-	[16]
IC_{50}	50% Inhibitory Concentration	1-5 nM	[18]

ACE Inhibition Signaling Pathway

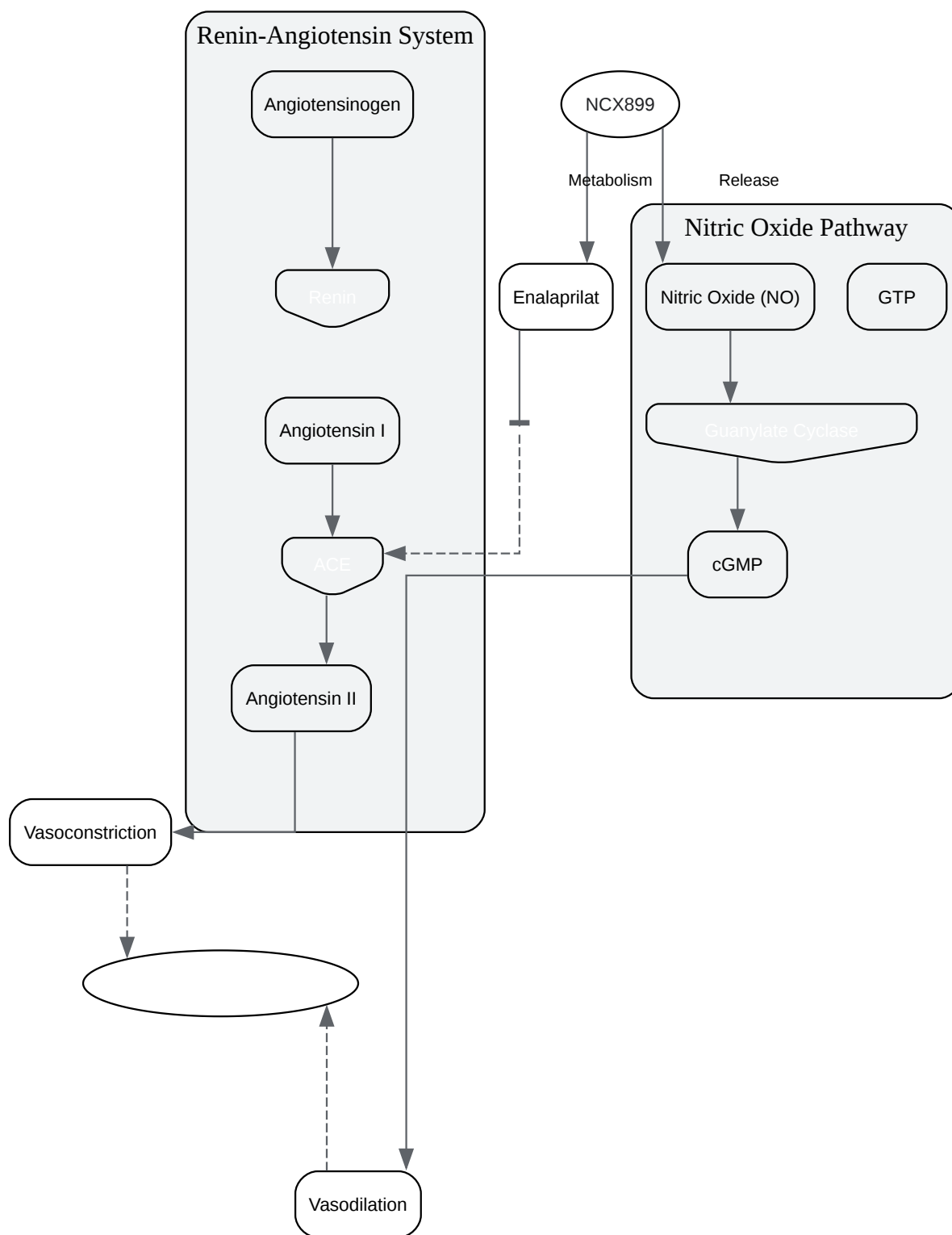


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Figure 3: Mechanism of ACE Inhibition by **NCX899**. **NCX899** releases enalaprilat, which inhibits the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II.

Combined Signaling Pathway of NCX899

NCX899 exerts its therapeutic effects through two primary mechanisms: inhibition of the renin-angiotensin system (RAS) and direct vasodilation via nitric oxide donation.



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Figure 4: Dual Mechanism of Action of **NCX899**. **NCX899** lowers blood pressure by inhibiting ACE and by donating nitric oxide, leading to vasodilation.

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